Tri(azido-peg4-amide)-amine Tri(azido-peg4-amide)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13573657
InChI: InChI=1S/C39H75N13O15/c40-49-46-7-16-59-22-28-65-34-31-62-25-19-56-13-1-37(53)43-4-10-52(11-5-44-38(54)2-14-57-20-26-63-32-35-66-29-23-60-17-8-47-50-41)12-6-45-39(55)3-15-58-21-27-64-33-36-67-30-24-61-18-9-48-51-42/h1-36H2,(H,43,53)(H,44,54)(H,45,55)
SMILES: C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Molecular Formula: C39H75N13O15
Molecular Weight: 966.1 g/mol

Tri(azido-peg4-amide)-amine

CAS No.:

Cat. No.: VC13573657

Molecular Formula: C39H75N13O15

Molecular Weight: 966.1 g/mol

* For research use only. Not for human or veterinary use.

Tri(azido-peg4-amide)-amine -

Specification

Molecular Formula C39H75N13O15
Molecular Weight 966.1 g/mol
IUPAC Name 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide
Standard InChI InChI=1S/C39H75N13O15/c40-49-46-7-16-59-22-28-65-34-31-62-25-19-56-13-1-37(53)43-4-10-52(11-5-44-38(54)2-14-57-20-26-63-32-35-66-29-23-60-17-8-47-50-41)12-6-45-39(55)3-15-58-21-27-64-33-36-67-30-24-61-18-9-48-51-42/h1-36H2,(H,43,53)(H,44,54)(H,45,55)
Standard InChI Key DXMZVOJKIYCYLS-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Canonical SMILES C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Introduction

Structural and Chemical Properties

Molecular Architecture

Tri(azido-peg4-amide)-amine (PubChem CID: 86276369) has the molecular formula C₃₉H₇₅N₁₃O₁₅ and a molecular weight of 966.1 g/mol . The compound features:

  • Three azide (-N₃) groups: Positioned at the termini of PEG4 chains, enabling bioorthogonal reactions.

  • PEG4 spacers: Four ethylene glycol units per arm, providing hydrophilicity and flexibility.

  • Amide linkages: Connecting the PEG arms to a central amine core, ensuring stability under physiological conditions .

The symmetrical tri-branched structure optimizes multivalent interactions, making it ideal for crosslinking applications.

Physicochemical Characteristics

PropertyValue/Description
SolubilityHigh in water and polar solvents
StabilityHydrolytically stable at pH 6–8
ReactivityAzides participate in click chemistry
BiocompatibilityLow immunogenicity due to PEG spacer

The PEG4 spacer reduces steric hindrance, allowing efficient conjugation with biomolecules .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves sequential PEGylation and azide functionalization:

  • Core Formation: A triamine core (e.g., tris(2-aminoethyl)amine) serves as the central scaffold.

  • PEGylation: Each amine reacts with a PEG4-containing NHS ester to form amide bonds.

  • Azide Incorporation: Terminal hydroxyl groups on PEG are converted to azides via mesylation followed by sodium azide displacement .

Industrial production employs continuous flow reactors to ensure reproducibility, with purification via size-exclusion chromatography .

Chemical Reactivity and Applications

Azide-Alkyne Cycloaddition

The azide groups undergo copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkynes, forming stable 1,2,3-triazoles:
R-N3+R’-C≡CHR-NC|triazoleR’\text{R-N}_3 + \text{R'-C≡CH} \rightarrow \text{R-N} \underset{\text{triazole}}{\overset{\text{|}}{C}}- \text{R'}
CuAAC requires Cu(I) catalysts, while SPAAC uses dibenzocyclooctyne (DBCO) for copper-free conjugation .

Staudinger Reduction

Azides react with tris(2-carboxyethyl)phosphine (TCEP) to form amines:
R-N3+Ph3PR-NH2+Ph3P=O\text{R-N}_3 + \text{Ph}_3\text{P} \rightarrow \text{R-NH}_2 + \text{Ph}_3\text{P=O}
This reaction is utilized in protein labeling and surface modification .

Targeted Drug Delivery

Tri(azido-peg4-amide)-amine conjugates drugs to targeting ligands (e.g., antibodies), enhancing tumor-specific uptake. For example, photoimmuno-nanoconjugates using similar azide-PEG linkers demonstrated 80% tumor reduction in pancreatic cancer models .

PROTAC Development

The compound links E3 ubiquitin ligase recruiters to target protein ligands, enabling degradation of disease-causing proteins. A 2021 study reported PROTACs with PEG-azide linkers achieving >90% protein degradation at nanomolar concentrations .

Diagnostic Imaging

Azide groups enable site-specific radiolabeling with 18F^{18}\text{F}-alkynes for positron emission tomography (PET). A 2020 trial achieved 95% labeling efficiency in vivo .

Comparative Analysis with Related Compounds

CompoundKey FeaturesDistinguishing Attributes
Azido-dPEG4-NHS ester NHS ester for amine conjugationLess hydrolytically stable than TFP esters
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane Carboxylic acid terminiEnables covalent immobilization on surfaces
Tri(azido-peg4-amide)-amine Central amine core, three azide armsOptimal for multivalent conjugations

Challenges and Future Directions

While tri(azido-peg4-amide)-amine excels in bioconjugation, its hydrolysis susceptibility in acidic environments limits oral delivery. Recent advances in TFP ester-modified derivatives show promise for improved stability . Future research should explore:

  • In Vivo Toxicity Profiles: Long-term effects of PEG-azide accumulation.

  • Multifunctional Conjugates: Simultaneous drug delivery and imaging.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator